Allyl ether

概要

説明

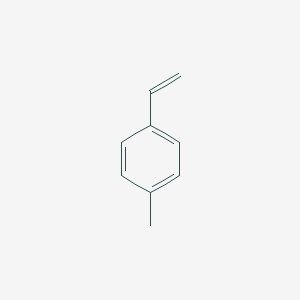

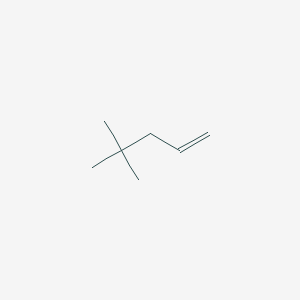

Allyl ether is a type of organic compound that contains an allyl group (a substituent with the structural formula −CH2−HC=CH2) attached to an ether group . The allyl group is commonly used as a protecting group for alcohols, with relative stability towards both acidic and basic conditions . Allyl glycidyl ether (AGE) is a monomer that acts as a building block in the polymerization of poly (allyl glycidyl ether) by anionic ring opening mechanism .

Synthesis Analysis

The synthesis of allyl phenyl ether is carried out by the interaction of allyl alcohol with phenol in the presence of zeolite and hydroquinone . Asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with less-nucleophilic phenols mediated by nucleophilic amine catalysis was successfully developed .

Molecular Structure Analysis

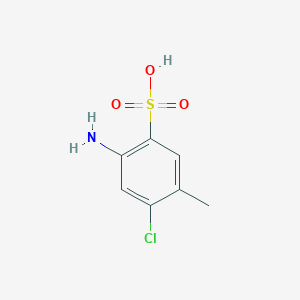

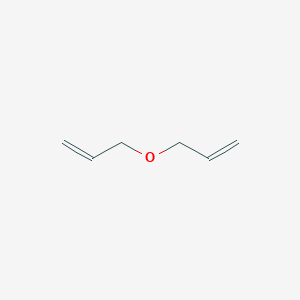

The molecular formula of Allyl ether is C6H10O and its molar mass is 98.145 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) .

Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Physical And Chemical Properties Analysis

Allyl ether is a highly flammable liquid and vapor . It is harmful if swallowed or if inhaled, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

科学的研究の応用

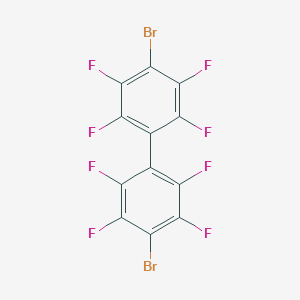

Brominated Flame Retardant: Tetrabromobisphenol A bis (Allyl Ether) (TBBPA-BAE)

Tetrabromobisphenol A bis (allyl ether) (TBBPA-BAE) is an extensively used brominated flame retardant. It has raised considerable concern due to its neurotoxic and endocrine disruption effects on aquatic organisms. Previous studies mainly focused on the parent compound, tetrabromobisphenol A (TBBPA), but little information is available about the bioconcentration and biotransformation of TBBPA derivatives in fish .

Bioaccumulation and Biotransformation in Common Carp:Chemical Research Intermediate: Allyl Vinyl Ether

Allyl vinyl ether serves as an intermediate in chemical research. It is used for various synthetic processes and reactions .

Fine Chemicals for Electronic Devices: Etherification via Dehydration

Etherification using allyl alcohol to produce allyl ether is a fundamental technique for creating fine chemicals. These chemicals find applications in electronic devices .

Flame Retardant Debromination: Allyl 2,4,6-Tribromophenyl Ether (TBP-AE)

TBP-AE is a flame retardant added to plastics for fire resistance. However, it poses hazards to human health and the environment. Mechanochemical debromination is essential to avoid these risks .

Modified Polycarboxylate Superplasticizers: Allyl Ether-Based

Novel-modified allyl ether-based polycarboxylate superplasticizers with short-branched chains are synthesized. These materials enhance dispersion and have applications in concrete technology .

作用機序

Target of Action

Allyl ether primarily targets alcohols . It is commonly used as a protecting group for alcohols . The allyl group in the ether provides relative stability towards both acidic and basic conditions, permitting orthogonal protection strategies .

Mode of Action

The mode of action of allyl ether involves its interaction with its targets, leading to changes in their structure and function. The allyl group undergoes hydroxylation and subsequent periodate scission of the vicinal diol . This reaction sequence is repeated on the enol tautomer of the aldehyde intermediate, releasing the deprotected functional group .

Biochemical Pathways

Allyl ether affects several biochemical pathways. The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol .

Pharmacokinetics

It’s known that allyl ether can be deprotected under mild conditions . The reagent combination employed for this transformation is polymethylhydrosiloxane (PMHS), ZnCl2, and Pd(PPh3)4 .

Result of Action

The result of the action of allyl ether is the cleavage of the ether to generate alkyl alcohol and alkyl bromide products . This conversion exhibits improved regioselectivity and yield compared with BBr3 alone . The reaction produces 4,4-dimethyl-1-pentene as a coproduct and most likely involves an SN2’ process, in which the organolithium attacks the allyl ether .

Action Environment

The action of allyl ether can be influenced by environmental factors such as temperature and pH. For instance, the Claisen rearrangement of allyl ether occurs at a high temperature of 250°C . Moreover, the allyl group in the ether provides relative stability towards both acidic and basic conditions , suggesting that the action of allyl ether is robust against changes in pH.

Safety and Hazards

Allyl ether is highly flammable and harmful if swallowed or if inhaled. It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

将来の方向性

In the future, the development of efficient protocols to access enantiomerically pure MBH alcohols and ethers is still in demand . The properties of the allylic double bond may be exploited to effect a one-step deprotection, by activation of the double bond by a palladium catalyst with subsequent reduction or SET (single electron transfer), or by selective oxidation .

特性

IUPAC Name |

3-prop-2-enoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVJXMYDOSMEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O, Array | |

| Record name | DIALLYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71586-81-7 | |

| Record name | Poly(allyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71586-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060321 | |

| Record name | 3-(2-Propenoxy)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diallyl ether appears as a liquid with an odor of radishes. Less dense than water. May be toxic by ingestion, skin absorption, and inhalation, and may irritate skin and eyes. Vapors heavier than air. Used to make other chemicals., COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIALLYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

94 °C | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

20 °F (NFPA, 2010), -6 °C | |

| Record name | DIALLYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 5.79 | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Allyl ether | |

CAS RN |

557-40-4 | |

| Record name | DIALLYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3,3'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2-Propenoxy)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI3WXY29NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-6 °C | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the general structure of an allyl ether?

A1: Allyl ethers are characterized by an allyloxy group (-CH2CH=CH2) directly attached to an oxygen atom (R-O-CH2CH=CH2), where R can be an alkyl or aryl group.

Q2: Can you provide examples of spectroscopic data used to characterize allyl ethers?

A2: Allyl ethers are commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. For instance, in 1H NMR, the allylic protons typically resonate in the range of 4-6 ppm. [] IR spectroscopy can be used to identify the characteristic C=C stretching vibration around 1640 cm-1. []

Q3: How does the molecular weight of an allyl ether influence its physical properties?

A3: Generally, increasing the molecular weight of allyl ethers, for example, by incorporating larger alkyl or aryl groups, leads to higher boiling points and potentially increased viscosity. []

Q4: How are allyl ethers utilized in polymer chemistry?

A4: Allyl ethers are used as crosslinking agents in various polymers like unsaturated polyesters, acrylic oligomers, and polycarbonate-based polymer electrolytes. This is due to their ability to participate in polymerization reactions through their reactive carbon-carbon double bond. [, , ]

Q5: Do allyl ether modifications affect the properties of polymers?

A5: Yes, incorporating allyl ethers as side groups can significantly alter polymer properties. For example, in polycarbonates, they act as both plasticizers, increasing flexibility, and crosslinkable units, enhancing mechanical stability. []

Q6: Are there any specific applications of fluorinated allyl ethers?

A6: Fluorinated allyl ethers have shown promise in modifying the surface properties of thiol-ene photocurable systems. Even at low concentrations, these compounds can induce hydrophobicity without significantly altering the bulk properties or curing conditions. []

Q7: Can allyl ethers participate in Claisen rearrangements?

A7: Yes, allyl ethers are known to undergo thermal Claisen rearrangements. Studies on the rearrangement of allyl ethers of acetylnaphthols revealed interesting regioselectivity depending on the substitution pattern and reaction conditions, highlighting the complexity of the naphthalene system. []

Q8: Are there other notable reactions involving allyl ethers?

A8: Allyl ethers can be cleaved using various catalysts. For instance, a cationic xanthene phosphole palladium allyl complex efficiently catalyzes the deallylation of allyl ethers to alcohols. [] Additionally, cobalt(II)(salen) complexes have been used to achieve Z-selective oxidative isomerization of allyl ethers to Z-enol ethers. []

Q9: How do different ruthenium catalysts influence the reactivity of allyl ethers?

A9: Ruthenium complexes exhibit versatile reactivity with allyl ethers. [RuCp(PP)]+ complexes catalyze dehydrative allylation of various nucleophiles like alcohols, thiols, and indole using allyl alcohol or diallyl ether. [] On the other hand, [CpRu(IV)(π-C3H5)(2-quinolinecarboxylato)]PF6 efficiently catalyzes both the deallylation of allyl ethers and the dehydrative allylation of alcohols. []

Q10: How is computational chemistry used in the context of allyl ether research?

A10: Computational methods, like density functional theory (DFT) calculations, have been instrumental in elucidating reaction mechanisms. For example, DFT studies helped understand the role of acidic catalysis in promoting the cleavage of the C-O bond during the palladium-catalyzed deallylation of allyl ethers. []

Q11: How does the structure of an allyl ether affect its reactivity in palladium-catalyzed reactions?

A11: The presence of electron-withdrawing groups on the aryl ring of allyl aryl ethers can enhance the reactivity towards oxidative addition to palladium catalysts. Conversely, electron-donating groups can decrease the reaction rate.

Q12: Are there any studies on the structure-activity relationship (SAR) of allyl ethers?

A12: While not explicitly mentioned in the provided abstracts, SAR studies for specific applications of allyl ethers, like their use as monomers in photopolymerization, could explore how the structure of the allyl ether (e.g., size and electronic properties of the substituents) influences polymerization kinetics and the properties of the resulting polymers.

Q13: What factors can affect the stability of allyl ethers?

A13: The stability of allyl ethers can be influenced by factors such as exposure to air, light, heat, and acidic or basic conditions. For example, in the presence of oxygen, allyl ethers can undergo oxidation, leading to the formation of peroxides and other degradation products. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)

![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)